3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde
Description
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde (CAS: Not explicitly provided) is a benzaldehyde derivative featuring a bromine substituent at the 3-position and a tert-butyldimethylsilyl (TBS) ether group at the 4-position. The TBS group serves as a protective moiety for hydroxyl groups, enhancing the compound's stability and lipophilicity under non-acidic or non-fluoride conditions. This compound is synthesized via silylation of 3-bromo-4-hydroxybenzaldehyde, yielding a crystalline solid with a 54% isolated yield (). Its $ ^1H $-NMR spectrum displays characteristic signals: δ9.77 (CHO), 7.62 and 7.31 (aromatic protons), 3.85 (OCH$3$), and 1.02/0.23 (t-Bu and Si─CH$3$) .
Properties
IUPAC Name |
3-bromo-4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSTYZUVJAOGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-benzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole in methylene chloride.
Introduction of tert-butyl-dimethyl-silanyloxy Group: The tert-butyl-dimethyl-silanyloxy group is introduced through a silylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: The major product is 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzoic acid.
Reduction: The major product is 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl-dimethyl-silanyloxy group can protect sensitive hydroxyl groups during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde (): The trifluoromethoxy group (-OCF$_3$) is strongly electron-withdrawing, reducing electron density on the aromatic ring and deactivating it toward electrophilic substitution. This contrasts with the TBS group, which is moderately electron-withdrawing but primarily serves as a steric protector .
- 3-Bromo-4-(dimethylamino)benzaldehyde (): The dimethylamino (-NMe$_2$) group is electron-donating, increasing the aldehyde's susceptibility to oxidation but decreasing its electrophilicity. This contrasts with the TBS-protected compound, where the aldehyde remains reactive toward nucleophiles .
Functional Group Diversity
- 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (): The propargyl ether introduces an alkyne, enabling click chemistry applications (e.g., azide-alkyne cycloaddition). This functional versatility is absent in the TBS analogue, which is tailored for hydroxyl protection .
- 3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde (): The dibromophenoxy group increases molecular weight (MW: ~426 g/mol) and lipophilicity, making it suitable for hapten synthesis in immunoassays. The TBS analogue (MW: ~315 g/mol) is comparatively lighter .
Physicochemical Properties
- Lipophilicity : The TBS group significantly increases logP compared to polar substituents (e.g., -OCH$3$ or -NMe$2$). For example, 3-Bromo-4-(2-methoxyethoxy)benzaldehyde () has higher aqueous solubility due to its ether linkage .
- Stability : Silyl ethers (TBS) are labile under acidic or fluoride conditions, whereas aryl ethers (e.g., -OCH$2$CF$3$) are more robust .
Biological Activity
3-Bromo-4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of 4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde. The tert-butyl-dimethyl-silanyloxy group serves as a protective group that can enhance the compound's stability and solubility in various biological environments.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. Research indicates that the compound may exhibit:
- Antioxidant Properties : It has been suggested that compounds with similar structures possess the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies have indicated potential efficacy against various bacterial strains, although detailed investigations are still required.
Case Studies
- Antioxidant Evaluation : A study evaluating the antioxidant capacity of similar benzaldehyde derivatives found that they significantly reduced oxidative markers in vitro. The mechanism was attributed to the ability of the silanyloxy group to stabilize radical intermediates.
- Antimicrobial Testing : In a comparative analysis, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Tested Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antioxidant | N/A | N/A | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of benzaldehyde derivatives. Modifications in the silanyloxy group significantly affect both solubility and bioactivity. For instance, increasing the steric bulk around the silanyloxy moiety has been correlated with enhanced antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
